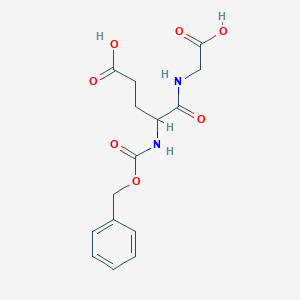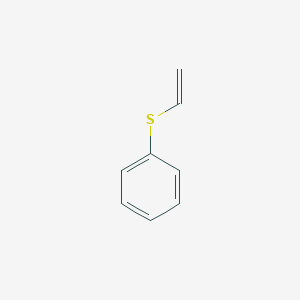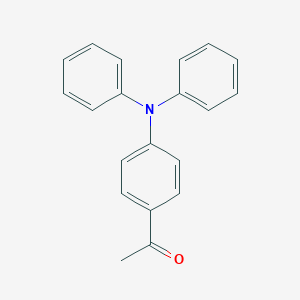
1-(4-(二苯基氨基)苯基)乙酮
描述
1-(4-(Diphenylamino)phenyl)ethanone, also known as N-phenyl-4-(diphenylamino)acetophenone, is an organic compound with the molecular formula C20H17NO and a molar mass of 287.36 g/mol . This compound is characterized by its solid state, appearing as white or light yellow crystals . It is known for its good thermal stability and solubility in organic solvents such as ethanol and chloroform .
科学研究应用
1-(4-(Diphenylamino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the preparation of various compounds.
Biology: The compound’s properties make it useful in biological studies, particularly in understanding molecular interactions.
Medicine: It serves as a synthetic raw material for certain drugs, contributing to pharmaceutical research.
Industry: The compound is utilized in the preparation of dyes, pigments, and solvents.
准备方法
The synthesis of 1-(4-(Diphenylamino)phenyl)ethanone typically involves the reaction of aniline with an appropriate acid chloride to produce an amide. This amide is then reduced to form the corresponding amine, which subsequently reacts with the corresponding ketone to yield the target product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(4-(Diphenylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-(4-(Diphenylamino)phenyl)ethanone involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, such as its role in drug synthesis or as a reagent in chemical reactions. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various fields.
相似化合物的比较
1-(4-(Diphenylamino)phenyl)ethanone can be compared with other similar compounds such as:
- 4-(Dimethylamino)phenyl)ethanone
- 4-(Diphenylamino)acetophenone
- 4-(N-phenylanilino)phenyl)ethanone
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 1-(4-(Diphenylamino)phenyl)ethanone lies in its specific molecular structure, which imparts distinct thermal stability and solubility characteristics .
属性
IUPAC Name |
1-[4-(N-phenylanilino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZHEMVWXFWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602546 | |
| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1756-32-7 | |
| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


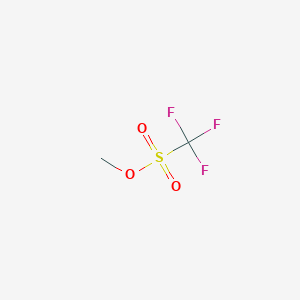

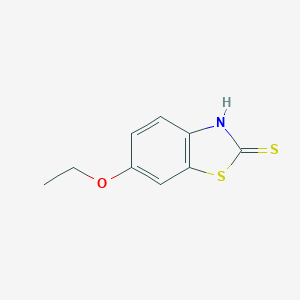
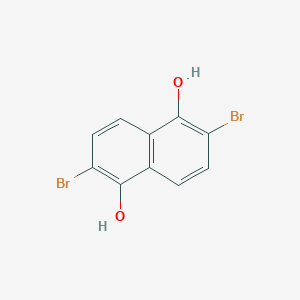
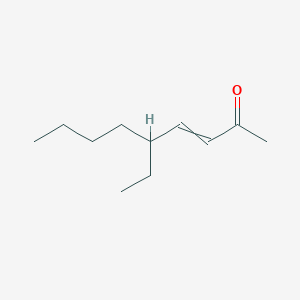
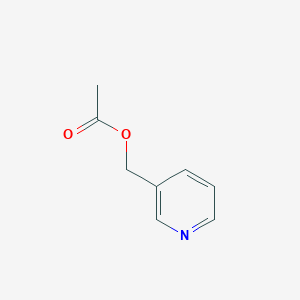
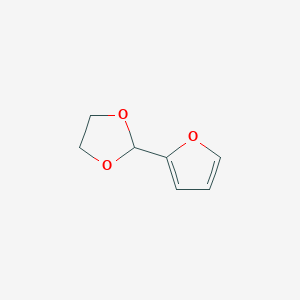

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)


